molecular formula C12H11N3OS2 B4329883 6-methoxy-2-[(1-methyl-1H-imidazol-2-yl)thio]-1,3-benzothiazole

6-methoxy-2-[(1-methyl-1H-imidazol-2-yl)thio]-1,3-benzothiazole

Cat. No. B4329883
M. Wt: 277.4 g/mol
InChI Key: UJWZPGNEAHNSOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methoxy-2-[(1-methyl-1H-imidazol-2-yl)thio]-1,3-benzothiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MIBG and has been the subject of numerous studies due to its unique properties and potential benefits.

Mechanism of Action

The mechanism of action of 6-methoxy-2-[(1-methyl-1H-imidazol-2-yl)thio]-1,3-benzothiazole involves its selective uptake by cells that express the norepinephrine transporter (NET). Once inside the cells, MIBG is metabolized and accumulates in the cytoplasm, where it emits gamma radiation that can be detected by imaging techniques such as SPECT and PET.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-methoxy-2-[(1-methyl-1H-imidazol-2-yl)thio]-1,3-benzothiazole are primarily related to its ability to selectively target cells that express the NET. This compound has been shown to be effective in the diagnosis and treatment of various diseases, including neuroendocrine tumors, pheochromocytoma, and neuroblastoma.

Advantages and Limitations for Lab Experiments

The advantages of using 6-methoxy-2-[(1-methyl-1H-imidazol-2-yl)thio]-1,3-benzothiazole in lab experiments include its high specificity and sensitivity for detecting cells that express the NET. However, the limitations of this compound include its short half-life and the potential for false-positive results due to the presence of non-specific uptake in certain tissues.

Future Directions

There are several future directions for research on 6-methoxy-2-[(1-methyl-1H-imidazol-2-yl)thio]-1,3-benzothiazole. One potential area of study is the development of new radiopharmaceutical agents that can target other specific cell types or receptors. Another area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to evaluate the safety and efficacy of MIBG in the diagnosis and treatment of various diseases.

Scientific Research Applications

6-methoxy-2-[(1-methyl-1H-imidazol-2-yl)thio]-1,3-benzothiazole has been extensively studied for its potential applications in scientific research. This compound is widely used as a radiopharmaceutical agent for the diagnosis and treatment of various diseases, including neuroendocrine tumors, pheochromocytoma, and neuroblastoma.

properties

IUPAC Name

6-methoxy-2-(1-methylimidazol-2-yl)sulfanyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS2/c1-15-6-5-13-11(15)18-12-14-9-4-3-8(16-2)7-10(9)17-12/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWZPGNEAHNSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SC2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1,3-benzothiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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